3-Bromo-2,4-difluorobenzoylacetonitrile
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Overview
Description
3-Bromo-2,4-difluorobenzoylacetonitrile is an organic compound with the molecular formula C9H3BrF2NO. It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-difluorobenzoylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2,4-difluorobenzoyl chloride and acetonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-bromo-2,4-difluorobenzoyl chloride is added dropwise to a solution of acetonitrile and the base, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-difluorobenzoylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylacetonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2,4-difluorobenzoylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-difluorobenzoylacetonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in hydrogen bonding and van der Waals interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzonitrile: Similar in structure but with only one fluorine atom.
3-Bromo-2-fluorobenzonitrile: Similar in structure but with only one fluorine atom.
4-Bromo-2,3-difluorobenzaldehyde: Similar in structure but with an aldehyde group instead of a nitrile group
Uniqueness
3-Bromo-2,4-difluorobenzoylacetonitrile is unique due to the presence of both bromine and two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H4BrF2NO |
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Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-(3-bromo-2,4-difluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrF2NO/c10-8-6(11)2-1-5(9(8)12)7(14)3-4-13/h1-2H,3H2 |
InChI Key |
YORCQZNMSWDTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CC#N)F)Br)F |
Origin of Product |
United States |
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